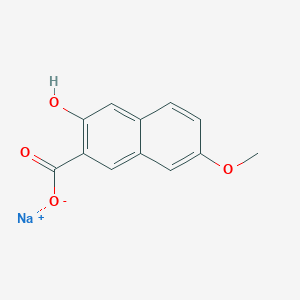

Sodium 3-hydroxy-7-methoxy-2-naphthoate

Description

Contextualization within Naphthoic Acid Derivatives and Naphthalene (B1677914) Compounds

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon and serves as the structural backbone for a vast array of chemical compounds. Its derivatives are formed by substituting one or more hydrogen atoms with various functional groups. Among these are the naphthoic acids, which contain a carboxylic acid group (-COOH) attached to the naphthalene ring. The position of this group and any other substituents defines the specific isomer and its chemical properties.

Sodium 3-hydroxy-7-methoxy-2-naphthoate is a disubstituted derivative of 2-naphthoic acid. Its structure is distinguished by a hydroxyl (-OH) group at the 3-position and a methoxy (B1213986) (-OCH₃) group at the 7-position of the naphthalene core. vulcanchem.com The presence and placement of these functional groups—the carboxylate, the hydroxyl, and the methoxy groups—create a molecule with specific reactivity and potential for further chemical modification.

The parent acid, 3-hydroxy-2-naphthoic acid, is a well-known compound in industrial chemistry, often prepared via the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol (B1666908). wikipedia.org The addition of a methoxy group at the 7-position, as seen in the subject compound, alters its electronic properties, solubility, and potential biological interactions.

Historical Perspectives in Organic Synthesis and Emerging Applications

The history of this compound is intrinsically linked to the broader development of naphthalene chemistry, which began in the early 19th century. While specific historical records for this particular salt are not extensively documented, its emergence is a logical progression from the study of hydroxynaphthoic acids, which became important as precursors for dyes and pigments. wikipedia.org

The synthesis of the parent acid, 3-hydroxy-7-methoxy-2-naphthoic acid, has been reported from 3,7-dihydroxy-2-naphthoic acid, indicating a pathway for its creation from other naphthalene derivatives. sigmaaldrich.com The formation of the sodium salt is a straightforward acid-base reaction.

More recently, this compound has found a role as a precursor in specialized organic synthesis. For instance, research has shown that this compound can be used to synthesize coumarin (B35378) derivatives. In one study, it was treated with methanol (B129727) in the presence of concentrated sulfuric acid to yield 4-hydroxy-7-methoxybenzo[g]coumarin. vulcanchem.com This demonstrates its utility as a building block for more complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Significance in Contemporary Chemical and Biochemical Research

The significance of this compound and its parent acid in modern research lies in their application as intermediates and in the study of biosynthetic pathways. The parent acid, 3-hydroxy-7-methoxy-2-naphthoic acid, has been prepared enzymatically in research settings to understand biosynthetic processes. One such study utilized an O-methyltransferase enzyme to synthesize the compound, highlighting its relevance in biochemical investigations. vulcanchem.com

Derivatives of closely related hydroxynaphthoic acids are also being actively investigated. For example, hydrazone derivatives of 3-hydroxy-2-naphthoic acid have been synthesized and studied for their ability to act as selective chemosensors for ions like cyanide. While not directly involving the 7-methoxy substituted version, this line of research indicates the potential of the underlying molecular framework in the development of new analytical tools.

Furthermore, the general class of naphthoic acid derivatives is being explored for its biological activity. The interaction of substituted naphthoates with proteins is a field of interest, suggesting that compounds like this compound could be relevant in future drug discovery and design efforts.

Chemical and Physical Properties

Below are data tables detailing the key properties of this compound and its parent acid.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 347860-33-7 scbt.com |

| Molecular Formula | C₁₂H₉NaO₄ scbt.com |

| Molecular Weight | 240.19 g/mol scbt.com |

| Alternate Names | 3-Hydroxy-7-methoxy-2-naphthoic acid sodium salt scbt.com |

| Spectroscopic Data | NMR, HPLC, LC-MS, and UPLC data are available from various chemical suppliers. bldpharm.com |

Table 2: Properties of 3-Hydroxy-7-methoxy-2-naphthoic Acid

| Property | Value |

|---|---|

| CAS Number | 143355-56-0 synquestlabs.com |

| Molecular Formula | C₁₂H₁₀O₄ synquestlabs.com |

| Physical Form | Solid cymitquimica.com |

| Solubility | Moderately soluble in organic solvents, less soluble in water. cymitquimica.com |

| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃), Carboxylic Acid (-COOH) vulcanchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-hydroxy-7-methoxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4.Na/c1-16-9-3-2-7-6-11(13)10(12(14)15)5-8(7)4-9;/h2-6,13H,1H3,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFJTZLJEJRYEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635776 | |

| Record name | Sodium 3-hydroxy-7-methoxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347860-33-7 | |

| Record name | Sodium 3-hydroxy-7-methoxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347860-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of 3-Hydroxy-7-methoxy-2-naphthoic Acid and its Salts

The creation of the target molecule relies on controlled chemical reactions to introduce the hydroxyl, methoxy (B1213986), and carboxylic acid groups at the correct positions on the naphthalene (B1677914) ring.

Methylation is a key step in syntheses where a precursor molecule contains a hydroxyl group that needs to be converted to the required methoxy group at the C-7 position. Enzymatic synthesis represents a highly specific methylation route. In one such method, the enzyme NcsB1, an S-adenosyl-L-methionine (AdoMet)-dependent O-methyltransferase, is used. vulcanchem.com The reaction combines the enzyme with a suitable precursor and AdoMet in a sodium phosphate (B84403) buffer, leading to the selective methylation and formation of 3-hydroxy-7-methoxy-2-naphthoic acid after incubation. vulcanchem.com This biotechnological approach highlights a sophisticated strategy for achieving specific functionalization under mild conditions.

A fundamental and widely used method for synthesizing hydroxynaphthoic acids involves the Kolbe–Schmitt reaction. wikipedia.org For the parent compound, 3-hydroxy-2-naphthoic acid, this reaction starts with 2-naphthol (B1666908), a basic naphthalene derivative. wikipedia.org The process involves the carboxylation of 2-naphthol to introduce the carboxylic acid group. wikipedia.org To arrive at the 7-methoxy derivative, this foundational strategy would be coupled with subsequent steps to introduce the methoxy group at the desired position on the naphthalene ring system. The synthesis of various substituted naphthalene precursors is a critical area of research for accessing a range of naphthoic acid derivatives. researchgate.net The sodium salt, Sodium 3-hydroxy-7-methoxy-2-naphthoate, is then readily formed by the neutralization of the carboxylic acid with a base like sodium hydroxide. vulcanchem.com

Derivatization and Functionalization Strategies of the Naphthoate Core

The 3-hydroxy-7-methoxy-2-naphthoate structure possesses multiple reactive sites, primarily the hydroxyl and carboxylate groups, as well as the aromatic ring itself, making it a versatile building block for more complex molecules. vulcanchem.com

The hydroxyl and carboxylate groups are primary targets for chemical modification. The carboxylic acid functionality can be readily converted into various derivatives. For instance, it can react with anilines, catalyzed by compounds like phosphorus trichloride (B1173362), to form anilides (a type of amide). ucj.org.ua This reaction is often carried out in high-boiling point solvents such as ortho-xylene. ucj.org.ua The hydroxyl group also serves as a handle for further functionalization, such as alkylation, a common strategy used in medicinal chemistry to modify a molecule's properties. mdpi.com

The table below summarizes key modifications for these functional groups.

Table 1: Modifications of Functional Groups| Functional Group | Reaction Type | Resulting Derivative |

|---|---|---|

| Carboxylate | Neutralization | Sodium Salt |

| Carboxylate | Amidation | Anilide/Amide |

| Carboxylate | Esterification & Hydrazinolysis | Hydrazide |

| Hydroxyl | Alkylation | Ether |

Direct functionalization of the carbon-hydrogen (C-H) bonds on the naphthalene ring allows for the introduction of new substituents without pre-existing functional groups. A classic example of this type of reaction on the parent 3-hydroxy-2-naphthoic acid is azo coupling. wikipedia.org In this reaction, the naphthoic acid is treated with a diazonium salt, which results in an electrophilic aromatic substitution, typically at the carbon atom adjacent to the activating hydroxyl group, to form deeply colored azo compounds. wikipedia.org This reaction exemplifies how the electronic properties of the substituted naphthalene core can direct the introduction of new functional groups onto the aromatic scaffold.

The conversion of the carboxylic acid group to an amide or hydrazide is a common and powerful derivatization strategy. The synthesis of 3-hydroxy-2-naphthohydrazide (B1221801) is achieved from the corresponding acid or its ester. nih.govresearchgate.net This hydrazide derivative is a valuable intermediate in its own right. It can undergo a single-step condensation reaction with various aldehydes to produce a class of compounds known as hydrazones. nih.govrsc.org These reactions are typically performed in methanol (B129727) with a catalytic amount of acetic acid. nih.gov This approach has been used to synthesize novel chemosensors by reacting 3-hydroxy-2-naphthohydrazide with different aldehyde derivatives. nih.govrsc.org Similarly, as mentioned previously, amides such as anilides can be formed through the reaction of the carboxylic acid with anilines. ucj.org.ua

The table below details examples of hydrazone synthesis from 3-hydroxy-2-naphthohydrazide.

Table 2: Synthesis of Hydrazone Derivatives| Starting Aldehyde | Resulting Hydrazone | Key Finding | Reference |

|---|---|---|---|

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | IF-1 | Synthesized as a potential chemosensor. | nih.gov |

| 4-nitrobenzaldehyde | IF-2 | Showed selective sensing for cyanide ions. | nih.govrsc.org |

| Cuminaldehyde | Cuminaldehyde-3-hydroxy-2-napthoichydrazone (CHNH) | Synthesized as a new essential oil component derivative. | researchgate.net |

Green Chemistry Approaches in Naphthoate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of naphthoic acid derivatives to minimize hazardous waste, reduce energy consumption, and utilize renewable resources. These approaches include the use of biocatalysts, alternative energy sources like microwave irradiation, and the exploration of greener solvent systems.

Enzymatic Synthesis

Biocatalysis offers a highly specific and environmentally benign route for the synthesis of complex molecules. Research has demonstrated the feasibility of enzymatic synthesis for 3-hydroxy-7-methoxy-2-naphthoic acid. One notable method involves the use of the O-methyltransferase enzyme NcsB1. This enzyme facilitates the methylation of a precursor, 3,7-dihydroxy-2-naphthoic acid, to yield the desired product.

A typical enzymatic reaction mixture would contain the NcsB1 enzyme, a methyl group donor such as S-adenosyl-L-methionine (AdoMet), and the precursor substrate in a buffered aqueous solution. The reaction proceeds under mild conditions, typically at or near room temperature and neutral pH, which significantly reduces the energy requirements compared to traditional chemical methods.

Table 1: Enzymatic Synthesis of 3-hydroxy-7-methoxy-2-naphthoic acid

| Parameter | Condition |

|---|---|

| Enzyme | NcsB1 (O-methyltransferase) |

| Precursor | 3,7-dihydroxy-2-naphthoic acid |

| Methyl Donor | S-adenosyl-L-methionine (AdoMet) |

| Solvent | Sodium phosphate buffer (pH 6.0) |

| Temperature | 25°C |

| Reaction Time | 22 hours |

This biocatalytic approach highlights the potential of enzymatic transformations to achieve high selectivity and avoid the use of harsh reagents and solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. This technology has been successfully applied to the synthesis of various naphthalene derivatives, indicating its potential for the synthesis of 3-hydroxy-7-methoxy-2-naphthoic acid and its sodium salt.

For instance, the synthesis of related 4-hydroxy-dimethoxy-2-naphthoic acid derivatives has been achieved with excellent yields using microwave irradiation. nih.gov The general procedure involves the cyclization of precursor molecules in the presence of a suitable catalyst and solvent under microwave heating. nih.gov This method significantly shortens the reaction time from hours to minutes compared to conventional heating methods. nih.gov

Table 2: Microwave-Assisted Synthesis of a Naphthoic Acid Derivative

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization | (Dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid derivative, Sodium Acetate, Acetic Anhydride | Microwave, 130°C, 10 min | 91-93% |

| Hydrolysis | Ethyl 4-acetoxy-dimethoxy-2-naphthoate, 3M KOH, Ethanol | Microwave, 80°C, 15 min | - |

The conversion of the resulting naphthoic acid to its sodium salt, this compound, can be readily achieved by neutralization with a sodium base, such as sodium hydroxide, in a suitable green solvent like water or ethanol. This step is typically a straightforward acid-base reaction.

Other Green Approaches

Beyond enzymatic and microwave-assisted methods, other green chemistry principles are being explored for the synthesis of naphthoic acids. These include:

Use of Greener Solvents: Research is ongoing to replace traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids. For example, the synthesis of 1-amidoalkyl-2-naphthols has been successfully carried out under solvent-free conditions or in greener media like glycerol. nih.govvulcanchem.com While not specific to this compound, these studies demonstrate the potential for eliminating hazardous solvents in naphthoate synthesis.

Catalysis: The development of recyclable and non-toxic catalysts is a cornerstone of green chemistry. For the synthesis of amidoalkyl naphthols, catalysts like tannic acid and dodecylphosphonic acid have been employed under solvent-free conditions, offering high efficiency and ease of separation. nih.govnih.gov The direct carboxylation of naphthalene using carbon dioxide as a C1 source, facilitated by Lewis acid catalysts, represents another innovative and atom-economical approach to producing naphthoic acids, avoiding harsh oxidizing agents.

The adoption of these green chemistry methodologies in the synthesis of this compound and its precursors holds the promise of more sustainable and efficient chemical production, aligning with the global shift towards environmentally responsible manufacturing practices.

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in the elucidation of the molecular structure of sodium 3-hydroxy-7-methoxy-2-naphthoate. Each technique provides unique information that, when combined, allows for a complete and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be employed to confirm the substitution pattern on the naphthalene (B1677914) ring.

Although specific NMR data for this compound is not readily found in published literature, data for the related compound, methyl 3-hydroxy-2-naphthoate, provides insight into the expected chemical shifts for the naphthalene core protons. The presence of the methoxy (B1213986) group at the 7-position is expected to influence the chemical shifts of the aromatic protons, particularly those on the same ring. The ¹³C NMR chemical shift of the methoxy group itself is a key indicator of its position on the aromatic ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for 3-hydroxy-7-methoxy-2-naphthoic acid (Note: This table is predictive and based on general principles and data from related compounds, as specific experimental data for this compound is not publicly available.)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1 | ~7.8 | s | Ar-H |

| H-4 | ~7.2 | s | Ar-H |

| H-5 | ~7.7 | d | Ar-H |

| H-6 | ~7.1 | dd | Ar-H |

| H-8 | ~7.0 | d | Ar-H |

| OCH₃ | ~3.9 | s | Methoxy |

| OH | Variable | br s | Hydroxyl |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| C=O | ~170 | Carboxylate | |

| C-3 | ~150 | C-OH | |

| C-7 | ~160 | C-OCH₃ | |

| Aromatic C | 105-135 | Naphthalene Ring |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is utilized to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization mass spectrometry (ESI-MS) would likely be used. The expected molecular weight for the sodium salt (C₁₂H₉NaO₄) is approximately 240.19 g/mol . vulcanchem.comscbt.com

The fragmentation pattern in MS/MS analysis would provide further structural confirmation. For the parent acid, 3-hydroxy-7-methoxy-2-naphthoic acid, characteristic fragmentation would involve the loss of water (H₂O) and carbon dioxide (CO₂). The fragmentation of the related 3-hydroxy-2-naphthoic acid shows key fragments that can be extrapolated to the methoxy-substituted compound. massbank.eu

Table 2: Mass Spectrometry Data for 3-hydroxy-7-methoxy-2-naphthoic acid (Note: This data is for the parent acid and provides an indication of the expected fragmentation patterns.)

| Technique | Ion | m/z (Mass-to-Charge Ratio) | Assignment |

| ESI-MS | [M-H]⁻ | 217.05 | Molecular ion of the free acid |

| ESI-MS/MS | [M-H-CO₂]⁻ | 173.06 | Loss of carbon dioxide |

| ESI-MS/MS | [M-H-H₂O]⁻ | 199.04 | Loss of water |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, the IR spectrum would show characteristic absorption bands. The absence of a broad O-H stretching band for the carboxylic acid (typically around 2500-3300 cm⁻¹) and the presence of a strong asymmetric stretching vibration for the carboxylate group (COO⁻) around 1550-1610 cm⁻¹ would confirm the salt formation. A phenolic O-H stretch would still be expected, likely around 3200-3600 cm⁻¹. The C-O stretching of the methoxy group would also be identifiable.

Table 3: Key IR Absorption Bands for this compound (Note: These are predicted values based on typical functional group frequencies.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3600 | Phenolic Hydroxyl |

| C-H Stretch (Aromatic) | 3000 - 3100 | Naphthalene Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Methoxy Group |

| C=O Stretch (Asymmetric) | 1550 - 1610 | Carboxylate (COO⁻) |

| C=C Stretch (Aromatic) | 1450 - 1600 | Naphthalene Ring |

| C-O Stretch | 1200 - 1300 | Aryl Ether (Methoxy) |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Probing

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within the molecule and its photophysical properties. The naphthalene ring system is inherently fluorescent. For the related compound 3-hydroxy-2-naphthoic acid, studies have shown that the fluorescence emission is sensitive to the solvent environment. ias.ac.in In a basic solution, where the compound exists as a dianion, the emission maximum is observed at approximately 431.5 nm when excited at 356 nm. ias.ac.in The presence of the methoxy group in this compound is expected to modulate these properties. The formation of complexes, for instance with cyclodextrins, has been shown to enhance the fluorescence intensity of similar naphthoic acid derivatives. nih.gov

Table 4: Photophysical Data for Related Naphthoic Acid Derivatives (Note: This data is for related compounds and indicates the expected photophysical behavior.)

| Compound | Solvent/Condition | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) |

| 3-hydroxy-2-naphthoic acid | 6N KOH | 356 | 431.5 ias.ac.in |

| 3-hydroxy-2-naphthoic acid | Basic Ethanol | ~354 | 515 ias.ac.in |

Crystallographic Analysis and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal lattice. To date, no crystal structure for this compound has been deposited in the primary crystallographic databases.

However, analysis of related structures, such as derivatives of 3-hydroxyflavone, indicates that the presence of a methoxy group can influence the molecular conformation and packing in the solid state. massbank.eu A crystallographic study of this compound would reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the carboxylate, as well as interactions with the sodium cation. Such an analysis would be invaluable for understanding its solid-state properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.netsigmaaldrich.com By calculating the electron density, DFT can predict molecular geometry, vibrational frequencies, and reactivity. researchgate.net For 3-hydroxy-7-methoxy-2-naphthoic acid, DFT calculations would involve optimizing the molecular structure to find its most stable three-dimensional arrangement.

DFT studies on other substituted naphthoic acids have shown that substituents significantly influence electronic properties. researchgate.net The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups in 3-hydroxy-7-methoxy-2-naphthoic acid are electron-donating, which would increase the electron density of the naphthalene (B1677914) ring system, thereby affecting its reactivity. researchgate.net DFT can also be used to calculate various reactivity descriptors, such as electrophilicity and nucleophilicity, which indicate how a molecule will interact with other chemical species. researchgate.net

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. rsc.org A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable. rsc.org For 3-hydroxy-7-methoxy-2-naphthoic acid, the electron-donating hydroxyl and methoxy groups would be expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted naphthoic acid.

A hypothetical table of frontier orbital energies for related compounds, derived from studies on other naphthoic acids, is presented below to illustrate the expected trends. researchgate.net

| Compound | HOMO Energy (kcal/mol) | LUMO Energy (kcal/mol) | Energy Gap (kcal/mol) |

| Naphthoic acid | -146 | -48 | 98 |

| o-Hydroxy naphthoic acid | -151 | -42 | 109 |

| o-Methoxy naphthoic acid | -149 | -41.4 | 107.6 |

This table is illustrative and based on data for ortho-substituted naphthoic acids; values for 3-hydroxy-7-methoxy-2-naphthoic acid are not available. researchgate.net

Electrostatic Potential and Charge Distribution Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These maps are useful for predicting sites of electrophilic and nucleophilic attack. nih.gov

For 3-hydroxy-7-methoxy-2-naphthoic acid, the MEP map would be expected to show negative potential (typically colored red) around the oxygen atoms of the hydroxyl, methoxy, and carboxyl groups, indicating these are likely sites for interaction with positive charges or electrophiles. The hydrogen atom of the hydroxyl group and the carboxylic acid would exhibit a positive potential (typically colored blue), marking them as potential sites for nucleophilic attack or hydrogen bonding. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies on Sodium 3-hydroxy-7-methoxy-2-naphthoate were found, this technique could be applied to understand its conformational flexibility and interactions with its environment, such as in a solvent or within a biological system. For instance, an MD simulation could model how the molecule fluctuates and changes its shape in an aqueous solution. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are often used in drug discovery and materials science.

While no QSAR or QSPR studies have been specifically conducted for this compound, research on related naphthoquinone derivatives has successfully used QSAR to predict anticancer activity. Such studies typically involve calculating a variety of molecular descriptors (e.g., steric, electronic, and lipophilic properties) and using them to build a predictive model. For a series of related naphthoic acid derivatives, QSAR could potentially predict properties like binding affinity to a specific protein.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods can be employed to map out the step-by-step pathway of a chemical reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions.

For 3-hydroxy-7-methoxy-2-naphthoic acid, computational studies could elucidate the mechanisms of its synthesis or its metabolic pathways. For example, research has demonstrated the enzymatic synthesis of this compound, and computational modeling could provide insights into the enzyme's active site and the interaction with the substrate.

Reactivity and Chemical Transformations

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The naphthalene (B1677914) ring of Sodium 3-hydroxy-7-methoxy-2-naphthoate is an electron-rich system, making it susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is dictated by the electronic effects of the existing substituents.

Directing Effects : The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating groups and ortho-, para-directors. The carboxylate group (-COO⁻) is a deactivating group and a meta-director. In this specific molecule, the hydroxyl group at C3 strongly directs incoming electrophiles to the C4 position. The methoxy group at C7 primarily activates the C6 and C8 positions. The combined influence of these groups makes the naphthalene ring highly reactive towards electrophiles, with specific positions being favored.

Azo Coupling : A characteristic electrophilic substitution reaction for hydroxynaphthoic acids is azo coupling. The parent compound, 3-hydroxy-2-naphthoic acid, readily reacts with diazonium salts to form deeply colored azo compounds. wikipedia.org The coupling occurs at the position adjacent (C4) to the powerful directing hydroxyl group. wikipedia.org This reaction is fundamental to the production of numerous dyes and pigments, such as those in the Naphthol AS series. wikipedia.org

Halogenation : While specific studies on the halogenation of this compound are not prevalent, related structures undergo such reactions. For instance, electrophilic bromination is a known transformation for activated naphthalene systems. Given the activating nature of the hydroxyl and methoxy groups, reactions with halogens like bromine (Br₂) would be expected to proceed readily, with substitution likely occurring at the most activated, sterically accessible positions, such as C4.

Nucleophilic Substitution : Nucleophilic substitution on the aromatic ring is less common and typically requires harsh conditions or the presence of strong electron-withdrawing groups. However, a notable reaction of the parent 3-hydroxy-2-naphthoic acid is its conversion to 3-amino-2-naphthoic acid when heated with ammonia (B1221849), often in the presence of catalysts like zinc chloride. wikipedia.orgorgsyn.org This transformation represents a formal replacement of the hydroxyl group by an amino group.

Esterification and Amidation Reactions of the Carboxylate Group

The carboxylate group is the site for esterification and amidation reactions. Typically, the sodium salt is first acidified to the corresponding carboxylic acid, 3-hydroxy-7-methoxy-2-naphthoic acid, which then undergoes reaction.

Esterification : The carboxylic acid can be converted to its corresponding esters through various methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a standard approach. For example, the synthesis of diesters has been achieved by reacting 3-hydroxy-2-naphthoic acid with linear diols in the presence of a dehydrating agent like p-toluenesulfonic acid. google.com The initial step in the synthesis of 3-hydroxy-2-naphthohydrazide (B1221801) involves the creation of the methyl ester of 3-hydroxy-2-naphthoic acid, a reaction catalyzed by concentrated sulfuric acid with an 85% yield. evitachem.com

Amidation : The formation of amides from the carboxylate group is a key transformation. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. Alternatively, direct amidation methods are available. The synthesis of 3-hydroxy-2-naphthoic acid anilide, for instance, can be accomplished by the direct acylation of aniline, a reaction catalyzed by phosphorus(III) compounds like phosphorus trichloride (B1173362) in solvents such as ortho-xylene. ucj.org.ua

Hydrazide Formation : A related reaction is the formation of hydrazides. 3-Hydroxy-2-naphthohydrazide is synthesized from the corresponding methyl ester by reaction with hydrazine. evitachem.comrsc.org This hydrazide is a versatile intermediate that can subsequently react with aldehydes and ketones to form hydrazones, which are investigated for various applications. rsc.orgrsc.org

Reductive Transformations of the Naphthalene Ring System

The aromatic naphthalene core can be reduced under various conditions, leading to partially or fully saturated ring systems. The nature of the product depends on the reagents and conditions employed.

Catalytic Hydrogenation : This method involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. It is a powerful technique for reducing aromatic rings. numberanalytics.com Depending on the catalyst (e.g., platinum, palladium, rhodium, ruthenium) and reaction conditions (temperature, pressure), the naphthalene ring system can be selectively reduced. researchgate.net For hydroxynaphthoic acids, hydrogenation can yield either tetralin (one ring saturated) or decalin (both rings saturated) derivatives. researchgate.netacs.org For instance, catalytic hydrogenation of 2-naphthol (B1666908) over platinum group metals can produce both 1,2,3,4-tetrahydro-2-naphthol (B1200059) and 5,6,7,8-tetrahydro-2-naphthol. researchgate.net The presence of the -OH, -OCH₃, and -COOH groups will influence the rate and selectivity of the hydrogenation.

Dissolving Metal Reduction (Birch Reduction) : The Birch reduction uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source to reduce aromatic rings. wikipedia.orgbyjus.com This reaction typically yields non-conjugated 1,4-dihydroaromatic compounds. wikipedia.orgpharmaguideline.com For substituted naphthalenes, the reduction occurs preferentially in one of the rings. With electron-donating groups like -OH and -OCH₃, the reduction typically occurs in the unsubstituted ring. Conversely, electron-withdrawing groups like -COOH direct the reduction to the ring to which they are attached. wikipedia.org In the case of 3-hydroxy-7-methoxy-2-naphthoic acid, the complex substitution pattern would lead to a mixture of products, with the regiochemical outcome depending on the subtle balance of these electronic effects. An alternative to the classic Birch reduction involves using potassium-graphite intercalates (C₈K) in tetrahydrofuran, which can also produce dihydronaphthalene derivatives under milder conditions. huji.ac.il

Photoinduced Proton Transfer Mechanisms and Excited State Dynamics

The photophysical behavior of molecules containing both a hydroxyl and a carbonyl group in close proximity, such as 3-hydroxy-2-naphthoic acid (the parent of the title compound), is often dominated by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). While specific data for the 7-methoxy derivative is limited, the extensive research on 3-hydroxy-2-naphthoic acid (3HNA) provides a strong basis for understanding its dynamics.

Upon absorption of UV light, the molecule is promoted to an electronic excited state. In this state, the acidity of the phenolic hydroxyl group and the basicity of the carbonyl oxygen of the carboxyl group both increase significantly. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state tautomer.

This process leads to a distinctive dual fluorescence emission:

Normal Emission : A higher-energy (shorter wavelength) fluorescence band arising from the initially excited, primary form of the molecule.

Tautomer Emission : A lower-energy (longer wavelength) fluorescence band with a large Stokes shift (a significant separation between the absorption and emission maxima). This emission originates from the electronically relaxed ESIPT tautomer.

The appearance and relative intensity of these two emission bands are highly sensitive to the molecular environment, including the solvent polarity, pH, temperature, and concentration. Theoretical studies using methods like ab initio and density functional theory (DFT) calculations support the ESIPT mechanism, indicating a double well potential in the first excited singlet state, corresponding to the primary and tautomeric forms, which accounts for the dual emission. The 7-methoxy group, as an electron-donating substituent, would be expected to modulate the electronic properties of the naphthalene ring and thus subtly influence the energies of the ground and excited states, but the fundamental ESIPT mechanism would remain the key de-excitation pathway.

Table 1: Spectral Properties of 3-Hydroxy-2-Naphthoic Acid (3HNA) in Different Media Data extracted from studies on the parent compound to illustrate the core photophysical phenomena.

| Solvent/Condition | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Notes |

| Acidic Ethanol | ~351 | ~420 (Normal), ~530 (Tautomer) | Shows dual emission characteristic of ESIPT. |

| Basic Ethanol (0.1 M KOH) | ~354 | ~515 (Tautomer only) | Base deprotonates the phenol (B47542) in the ground state, favoring the tautomer-like species. |

| Concentrated H₂SO₄ | ~396 | ~520 (Normal only) | The molecule is protonated (cation form), inhibiting ESIPT. |

| 6N KOH | ~356 | ~431.5 (Normal only) | The molecule exists as a dianion, altering the electronic structure and preventing ESIPT. |

Applications in Medicinal Chemistry and Pharmacology

Exploration of Biological Activities

While the broader class of naphthalene (B1677914) derivatives has been a source of many biologically active compounds, dedicated studies on Sodium 3-hydroxy-7-methoxy-2-naphthoate are not prevalent in publicly accessible scientific literature. Its role has been noted primarily as a building block in organic synthesis and in studies of biosynthetic pathways vulcanchem.comcymitquimica.com.

The potential of naphthalenic structures as anticancer agents is a field of active research; however, specific data for this compound is largely undocumented.

A thorough review of published literature indicates a lack of specific in vitro studies evaluating the cytotoxic effects of this compound on the human lung carcinoma cell line A-549 or other cancer cell lines. While numerous studies have investigated the cytotoxicity of other naphthalene derivatives, such as naphthoquinones, against A549 cells nih.govresearchgate.net, direct experimental data for the title compound is not available. Therefore, its specific IC₅₀ values and cytotoxic profile remain uncharacterized.

There are no specific published molecular docking studies that model the interaction of this compound with the colchicine (B1669291) binding site of tubulin. However, this binding site is a well-established target for anticancer drugs that work by inhibiting microtubule polymerization mdpi.com.

The colchicine binding site on β-tubulin is a complex hydrophobic pocket. Docking studies of other inhibitors show that interactions are often established with key amino acid residues such as Cysteine-241, Leucine-248, Alanine-250, Valine-318, and Lysine-352 mdpi.com. Structurally, this compound possesses features, such as a naphthalene core and a methoxy (B1213986) group, that are present in some known tubulin inhibitors. For instance, the methoxy group on the aromatic ring of some inhibitors is known to form hydrogen bonds with residues like Asparagine-178 or interact with hydrophobic pockets mdpi.com.

Theoretically, the naphthalene ring of 3-hydroxy-7-methoxy-2-naphthoate could engage in hydrophobic interactions within the pocket, while the hydroxyl, carboxylate, and methoxy groups could potentially form hydrogen bonds with appropriate amino acid residues. However, without experimental validation or dedicated computational studies, the precise binding mode and affinity of this specific compound for the colchicine domain remain hypothetical.

An extensive search of scientific databases reveals no published studies investigating the anti-inflammatory or analgesic properties of this compound. While other naphthalene derivatives, such as Naproxen, are well-known non-steroidal anti-inflammatory drugs (NSAIDs), the pharmacological profile of the title compound has not been evaluated in this context.

There is a lack of direct research on the antimicrobial activity of this compound against specific bacterial strains. Related research on derivatives of the parent compound, 3-hydroxy-2-naphthoic acid (without the 7-methoxy group), has shown that certain N-alkoxyphenylanilides possess activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and some species of Mycobacterium researchgate.net. This suggests that the 3-hydroxy-2-naphthoate scaffold can serve as a basis for antimicrobial agents. However, no specific minimum inhibitory concentration (MIC) data for this compound itself has been reported.

No studies reporting on the anticholinergic effects of this compound are available in the current scientific literature. Its potential to act on muscarinic acetylcholine (B1216132) receptors has not been investigated.

Summary of Research Status

The table below summarizes the availability of research data for the specified biological activities of this compound.

| Biological Activity | Research Status | Key Findings |

| Anticancer Potential (A-549) | Not Documented | No specific in vitro cytotoxicity studies are available. |

| Molecular Docking (Colchicine Site) | Not Documented | No direct docking studies exist. Potential for interaction is hypothetical based on structure. |

| Anti-inflammatory Properties | Not Documented | No studies on anti-inflammatory activity are available. |

| Analgesic Properties | Not Documented | No studies on analgesic properties are available. |

| Antimicrobial Activity | Not Documented | No direct studies exist. Related compounds show some activity. |

| Anticholinergic Effects | Not Documented | No studies on anticholinergic effects are available. |

Anticancer Potential and Cytotoxic Effects

The distinct structure of this compound underpins its significance in several areas of medicinal and pharmacological research.

Role as a Biosynthesis Intermediate: Involvement in Neocarzinostatin (B611948) Biosynthesis

This compound, primarily in its acidic form (3-hydroxy-7-methoxy-2-naphthoic acid), is a key intermediate in the biosynthesis of the naphthoate moiety of neocarzinostatin (NCS). nih.govnih.govwikipedia.org NCS is a potent chromoprotein antitumor antibiotic produced by the bacterium Streptomyces carzinostaticus. wikipedia.orgnih.gov The neocarzinostatin chromophore, the biologically active component, consists of three main parts: an enediyne core, a deoxyaminosugar, and a naphthoic acid moiety. wikipedia.orgacs.org The biosynthesis of this complex molecule is orchestrated by a cluster of genes, with the ncsB genes specifically responsible for the synthesis of the naphthoic acid component. wikipedia.orgnih.gov The pathway involves iterative type I polyketide synthases (PKS) to construct the aromatic naphthoic acid structure, which is then incorporated into the final chromophore. wikipedia.orgnih.gov The presence of intermediates like 3-hydroxy-7-methoxy-2-naphthoic acid is crucial for the assembly of this potent DNA-damaging agent. wikipedia.orgacs.org

Enzymatic Methylation Pathways (e.g., NcsB1 Methyltransferase)

A critical step in the biosynthesis of the neocarzinostatin naphthoate moiety is the regiospecific methylation of hydroxyl groups, a reaction catalyzed by the enzyme NcsB1. nih.govnih.gov NcsB1 is an S-adenosyl-L-methionine (AdoMet)-dependent O-methyltransferase that selectively methylates hydroxylated naphthoic acids. nih.govnih.gov Research has demonstrated that NcsB1 recognizes substrates with an ortho-hydroxy naphthoic acid scaffold. nih.gov While its native substrate is 2,7-dihydroxy-5-methyl-1-naphthoic acid, where it methylates the 7-hydroxy group, NcsB1 exhibits significant substrate promiscuity. nih.gov It can catalyze the O-methylation of other available hydroxyl groups on various naphthoic acid analogs. nih.gov The carboxylate group and the adjacent ortho-hydroxy group are critical for substrate recognition and binding by the enzyme. nih.gov This enzymatic step is fundamental in producing the specific methoxy substitution pattern seen in the final neocarzinostatin chromophore.

| Substrate | Serves as Substrate for NcsB1 | Product |

|---|---|---|

| 3,5-Dihydroxy-2-naphthoic acid | Yes | 3-Hydroxy-5-methoxy-2-naphthoic acid |

| 3,7-Dihydroxy-2-naphthoic acid | Yes | 3-Hydroxy-7-methoxy-2-naphthoic acid |

| 2,3-Dihydroxy-1-naphthoic acid | Yes | 2-Hydroxy-3-methoxy-1-naphthoic acid |

| 1,4-Dihydroxy-2-naphthoic acid | No | N/A |

| 1,6-Dihydroxy-2-naphthoic acid | No | N/A |

| 4,5-Dihydroxy-1-naphthoic acid | No | N/A |

Receptor Antagonism Studies (e.g., P2Y14 Receptor)

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars like UDP-glucose, is implicated in inflammatory processes, making it an attractive target for therapeutic intervention. nih.govnih.gov While there are no direct studies specifically identifying this compound as a P2Y14 antagonist, the 2-naphthoic acid scaffold is a well-established template for potent and selective antagonists of this receptor. nih.govacs.orgacs.orgnih.gov

The prototypical P2Y14 antagonist, PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), features this core structure. acs.orgacs.orgnih.gov Structure-activity relationship (SAR) studies on this class of compounds have revealed that modifications to the 2-naphthoic acid core can significantly impact antagonist activity. nih.govacs.org For instance, the carboxylate group is crucial for activity, and its replacement often leads to a marked decrease in potency. The development of these antagonists is a key area of research for treating conditions such as chronic pain, inflammation, and diabetes. nih.govacs.orgresearchgate.net Given that this compound shares the fundamental 2-naphthoic acid structure, it represents a potential, albeit uninvestigated, starting point or fragment for the design of novel P2Y14 receptor antagonists. However, its efficacy would depend on how its specific substitutions (3-hydroxy and 7-methoxy) interact with the receptor's binding pocket, an area that requires further research.

| Compound Name/Abbreviation | Structure Description | Reported Activity | Reference |

|---|---|---|---|

| PPTN (Compound 1a/6) | 4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid | High-affinity, selective P2Y14 antagonist (Ki = 0.43 nM) | nih.govnih.gov |

| MRS4174 (Compound 30) | An Alexa Fluor 488 conjugate of a PPTN derivative | Exceptionally high-affinity fluorescent antagonist (Ki = 80 pM) | acs.orgacs.orgnih.gov |

| Compound 1b | N-acetyl derivative of PPTN | Potent P2Y14 antagonist | nih.gov |

| Prodrug 7j | Ester prodrug of a zwitterionic P2Y14 antagonist | Designed to improve bioavailability | researchgate.net |

Drug Delivery Systems and Nano-carrier Development

The physicochemical properties of this compound make it a candidate for incorporation into advanced drug delivery systems, particularly those involving nano-carriers like dendrimers.

Dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, are highly branched, well-defined macromolecules with internal cavities and numerous surface functional groups, making them excellent candidates for drug delivery. researchgate.netnih.govmdpi.com They can encapsulate hydrophobic guest molecules within their core, enhancing the solubility and stability of the guest. researchgate.net

Studies on the interaction between naphthoic acid derivatives and dendrimers provide insight into the potential of this compound in this context. For instance, research on the closely related Sodium 3-hydroxy-2-naphthoate demonstrated strong guest-host interactions with a G4 1-(4-carbomethoxy) pyrrolidone-terminated PAMAM dendrimer in an aqueous solution. The presence of the hydroxyl group was found to significantly enhance the binding affinity compared to the unsubstituted sodium 2-naphthoate. This stronger interaction is likely due to additional hydrogen bonding between the hydroxyl group of the guest and the dendrimer.

| Guest Molecule | Binding Affinity (Ka) | Stoichiometry (Guest:Dendrimer) |

|---|---|---|

| Sodium 3-hydroxy-2-naphthoate (Strong Binding) | 2369 ± 927 M-1 | 2:1 |

| Sodium 3-hydroxy-2-naphthoate (Weak Binding) | Not specified | ~40:1 |

| Sodium 2-naphthoate | 88.2 ± 8.4 M-1 | 2:1 |

These findings suggest that this compound, possessing both a hydroxyl and a methoxy group, would also engage in favorable guest-host interactions with dendrimers, potentially making it suitable for formulation into a nano-carrier system for targeted delivery.

Specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, particularly within a nano-carrier system, are not available in the current literature. However, general principles of nano-carrier-based drug delivery and the known pharmacology of related compounds allow for informed considerations.

Pharmacokinetic Considerations: The encapsulation of a drug like this compound within a nano-carrier such as a dendrimer could significantly alter its pharmacokinetic profile. Naphthalene and its derivatives can be metabolized by cytochrome P450 enzymes. walshmedicalmedia.com A nano-carrier could potentially shield the compound from premature metabolism, thereby increasing its circulation time and bioavailability. Encapsulation can also improve the solubility of poorly soluble compounds and modify their distribution within the body. For P2Y14 antagonists, which are often hydrophobic, poor oral bioavailability can be a challenge. nih.gov Prodrug strategies and formulation in nano-carriers are being explored to overcome these limitations. nih.govresearchgate.net For example, studies with camptothecin (B557342) have shown that both cationic and anionic PAMAM dendrimers can enhance its oral absorption. nih.gov

Pharmacodynamic Considerations: If this compound were to act as a P2Y14 receptor antagonist, its pharmacodynamics would be characterized by the downstream effects of blocking this receptor. P2Y14 receptor activation is linked to inflammatory responses, and its antagonism has been shown to have anti-inflammatory and analgesic effects in preclinical models. nih.govacs.orgresearchgate.netnih.gov For example, P2Y14 antagonists have demonstrated the ability to reverse chronic neuropathic pain in mouse models. acs.orgresearchgate.netnih.gov The use of a nano-carrier could enhance the pharmacodynamic effects by delivering the antagonist more efficiently to target tissues, potentially allowing for lower doses and reduced off-target effects. However, the in vivo efficacy of such a formulation would be dependent on the interplay between receptor affinity and pharmacokinetic factors. acs.orgnih.gov

Applications in Materials Science and Engineering

Functional Materials Development

The unique arrangement of functional groups on the naphthalene (B1677914) ring system of 3-hydroxy-7-methoxy-2-naphthoic acid makes it an important intermediate in the synthesis of more complex molecules. vulcanchem.com This versatility extends to the development of novel functional materials.

3-Hydroxy-7-methoxy-2-naphthoic acid is recognized as a versatile building block in organic synthesis. vulcanchem.com Its reactive hydroxyl and carboxylic acid groups can participate in various polymerization reactions. vulcanchem.com For instance, wholly aromatic polyesters with advanced properties can be synthesized using hydroxy-naphthoic acid derivatives. google.com The incorporation of naphthalene units into polymer chains can enhance thermal stability and introduce liquid crystalline properties. bohrium.com Specifically, 6-hydroxy-2-naphthoic acid has been used in the formation of wholly aromatic polyesters that exhibit a thermotropic melt phase, making them suitable for melt processing into high-quality fibers and molded articles. google.com The substitution on the naphthalene ring, such as with a methoxy (B1213986) group, can modify the physical properties of the resulting polymer, including its softening temperature and crystallinity. google.com

Table 1: Potential Polymerization Reactions Involving 3-Hydroxy-7-methoxy-2-naphthoate Functionalities

| Reaction Type | Functional Group(s) Involved | Potential Polymer Type |

| Polycondensation | Carboxylic Acid, Hydroxyl | Polyester |

| Polycondensation | Carboxylic Acid, Amine (if modified) | Polyamide |

Naphthalene derivatives are integral to the design of thermotropic liquid crystals, where the phase of the material is temperature-dependent. scirp.org The rigid naphthalene core is a common structural motif in mesogenic molecules, which form the basis of liquid crystalline materials. lookchem.com Research has shown that aromatic naphthalene thermotropic liquid crystal copolyesters exhibit strong intermolecular forces and excellent properties. bohrium.com The specific substitution pattern on the naphthalene unit influences the mesomorphic properties and solid-state structures of these materials. lookchem.com For example, 2,6-disubstituted naphthalene units can impart unique thermotropic properties, making the resulting polyesters useful as high-strength plastics and fiber materials. lookchem.com The structural characteristics of molecules like 3-hydroxy-7-methoxy-2-naphthoic acid suggest their potential as precursors for new liquid crystalline materials with applications in display devices and other industrial fields. scirp.org

Dyes and Pigments Technology

The chemistry of azo compounds, which contain the -N=N- functional group, is central to the dye and pigment industry. wikipedia.orgnih.gov Hydroxynaphthoic acids are important precursors in the synthesis of a wide range of azo dyes and pigments. wikipedia.org

Azo dyes are synthesized through a two-step reaction involving the diazotization of a primary aromatic amine, followed by coupling with an electron-rich compound, such as a naphthol derivative. unb.caajchem-a.com 3-Hydroxy-2-naphthoic acid is a known precursor for many anilides, like Naphthol AS, which are then reacted with diazonium salts to produce deeply colored azo compounds. wikipedia.org These are often used as disperse dyes for synthetic fibers like polyester. rsc.org The process involves forming the insoluble azoic dye directly on the fiber by coupling naphthol compounds with diazotized bases. slideshare.nettextileapex.com The specific shade of the dye is determined by the choice of the naphthol and the base. slideshare.net The presence of substituents on the naphthoic acid, such as the methoxy group in Sodium 3-hydroxy-7-methoxy-2-naphthoate, can influence the final color of the dye.

Table 2: General Steps in Azoic Dye Synthesis on Fabric

| Step | Process | Description |

| 1 | Naphtholation | The fabric is impregnated with an alkaline solution of a naphthol compound (e.g., a derivative of this compound). |

| 2 | Diazotization | A primary aromatic amine is treated with a nitrite (B80452) salt in an acidic solution to form a diazonium salt. |

| 3 | Coupling | The fabric containing the naphthol is treated with the diazonium salt solution, leading to the in-situ formation of the insoluble azo dye. |

The color of azo dyes arises from the extended π-conjugation across the molecule, which includes the azo linkage (-N=N-). wikipedia.org The chromophore, the part of the molecule responsible for color, is the double-bonded azo group. mst.dk The specific color is influenced by the chemical constitution of the entire molecule, including the aromatic rings (like naphthalene) and any substituent groups. nih.govmst.dk Aryl azo compounds typically exhibit vivid colors, most commonly in the red, orange, and yellow spectrum. wikipedia.org The absorption of light by these dyes is a key aspect of their chromogenic properties, and this can be analyzed using techniques like UV-Visible spectroscopy. The wavelength of maximum absorption (λmax) is a critical parameter in color measurement and can be influenced by factors such as the solvent and the presence of acids or bases.

Fluorescent Probes and Sensors

Naphthalene and its derivatives are well-known for their fluorescent properties and are widely used in the development of fluorescent probes and sensors. rsc.orgnih.govmdpi.com These sensors are designed to detect specific analytes, such as metal ions, through changes in their fluorescence emission. rsc.orgnih.gov

The functional groups on this compound make it a suitable candidate for modification into a fluorescent probe. The naphthalene core provides the fundamental fluorophore, while the hydroxyl and carboxylate groups can act as binding sites for target analytes or as points for further chemical modification to enhance selectivity and sensitivity. vulcanchem.com For example, naphthalene-based Schiff base chemosensors have been designed for the selective detection of metal ions like Zn2+. rsc.orgtandfonline.com The interaction between the sensor molecule and the metal ion can lead to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). tandfonline.com The development of such sensors is a growing area of research with applications in environmental monitoring and biological imaging. rsc.orgmdpi.com

Development of Fluorescent Markers for Biochemical Assays

This compound belongs to the family of naphthalene derivatives, which are well-regarded as excellent fluorophores and are often employed as signaling components in fluorescent probes. rsc.org The utility of these compounds in biochemical assays is predicated on their ability to exhibit changes in their fluorescence properties upon interaction with specific biomolecules. This can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescent signal, providing a measurable output for the detection and quantification of target analytes.

While direct studies on this compound as a fluorescent marker for specific biochemical assays are not extensively detailed in the reviewed literature, the principles can be inferred from closely related compounds. For instance, derivatives of 3-hydroxy-2-naphthoic acid have been explored for their photophysical properties, which are fundamental to such applications. ias.ac.in The core mechanism involves the interaction of the naphthoate structure with biomolecules like proteins or nucleic acids, leading to a modulation of its excited state dynamics and, consequently, its fluorescence emission.

The selection of a fluorescent marker is highly dependent on its spectral characteristics. The following table outlines typical photophysical properties for a related naphthalene derivative, 3-hydroxy-2-naphthoic acid (3HNA), which provides a basis for understanding the potential of this compound. The methoxy group at the 7-position is expected to modulate these properties.

Table 1: Photophysical Properties of 3-Hydroxy-2-Naphthoic Acid (3HNA) in Different Environments

| Solvent/Condition | Absorption λmax (nm) | Emission λmax (nm) | Notes |

|---|---|---|---|

| Neutral Ethanol | --- | --- | Exhibits dual emission. |

| Basic (0.1 M KOH) Ethanol | 354 | 515 | Shows a blue shift in absorption compared to neutral ethanol. ias.ac.in |

| Concentrated H2SO4 | 395.6 | 520 | The compound exists in its protonated (cationic) form. ias.ac.in |

This data is for 3-hydroxy-2-naphthoic acid and serves as an illustrative example. The specific values for this compound may differ.

pH-Dependent Luminescence and Environmental Sensing

The fluorescence of hydroxyl-substituted aromatic compounds is often highly dependent on the pH of the surrounding medium, and this compound is no exception. This pH sensitivity is a direct consequence of the protonation state of the hydroxyl group. The phenolic form (Ar-OH) and the phenolate (B1203915) form (Ar-O⁻) of the molecule exhibit distinct electronic distributions and, therefore, different fluorescent properties.

Studies on the closely related compound, 3-hydroxy-2-naphthoic acid, have shown significant changes in its absorption and emission spectra with varying pH. ias.ac.in In acidic solutions, the protonated form predominates, while in basic solutions, the deprotonated form is dominant, each with its characteristic emission wavelength. ias.ac.in This pH-dependent spectral behavior is the cornerstone of its application in environmental sensing.

By immobilizing this compound or similar derivatives onto a solid support, such as a polymer or glass slide, a robust and reusable pH sensor can be fabricated. Such sensors can be used for the real-time monitoring of pH in various aqueous environments, from industrial effluents to natural water bodies. The change in fluorescence intensity or the shift in the emission wavelength can be correlated to a specific pH value, providing a sensitive and non-invasive analytical method.

The development of naphthalene-based fluorescent probes for pH imaging has been demonstrated, showcasing their potential in visualizing pH fluctuations. rsc.org For example, a probe based on a naphthalene scaffold was synthesized and showed remarkable pH-dependent behavior in the linear range of 7.60–10.00, with a pKa value of 8.85. rsc.org This highlights the tunability of such systems for specific pH ranges.

Table 2: pH-Dependent Spectral Characteristics of 3-Hydroxy-2-Naphthoic Acid (3HNA)

| pH Condition | Predominant Species | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| Acidic | Cation (Protonated) | 395.6 | 520 |

This data is for 3-hydroxy-2-naphthoic acid and illustrates the principle of pH-dependent luminescence. ias.ac.in The specific pKa and spectral shifts for this compound would need to be experimentally determined.

Environmental Chemistry and Biodegradation Studies

Environmental Fate and Transport Mechanisms

The environmental distribution of a chemical is governed by its physical and chemical properties and its interactions with soil, water, and air. For Sodium 3-hydroxy-7-methoxy-2-naphthoate, key processes include sorption to soil and sediment, leaching into groundwater, and potential transport in surface waters.

Unlike naphthalene (B1677914), which is characterized by low water solubility and strong adsorption to organic matter, the functional groups on this compound alter its environmental mobility. bohrium.com The sodium carboxylate group renders the molecule highly water-soluble, suggesting a greater potential for mobility and leaching in soil compared to its non-ionic counterparts. However, the naphthalene ring structure retains a degree of hydrophobicity, which can lead to sorption onto soil organic matter.

The sorption of naphthalene and related compounds in soil is primarily controlled by the organic carbon content, with clay mineral content having a lesser effect. bohrium.comfrontiersin.org The presence of hydroxyl and carboxylate groups can also facilitate interactions with soil minerals and metal ions, potentially retarding its movement. The ultimate fate is a balance between its increased solubility and its affinity for soil components.

Table 1: Factors Influencing Environmental Fate and Transport

| Factor | Influence on this compound | Rationale |

| Water Solubility | High | The ionic sodium carboxylate group significantly increases water solubility. |

| Soil Organic Carbon | Moderate to High Sorption | The hydrophobic naphthalene core interacts with organic matter. researchgate.net |

| Soil Clay Content | Potential for Sorption | Cation exchange mechanisms and surface interactions with functional groups are possible. nih.gov |

| pH | Affects Speciation | The carboxylate form predominates, but very low pH could lead to the less soluble free acid form. |

| Ionic Strength | May Increase Sorption | Higher ionic strength in soil solution can enhance the sorption of naphthalene to soil. |

Microbial Degradation Pathways

Microbial degradation is a primary mechanism for the removal of PAHs from the environment. Bacteria, in particular, have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. nih.gov

Under aerobic conditions, the bacterial degradation of naphthalene is well-documented and typically initiated by a multi-component enzyme system called naphthalene dioxygenase (NDO). nih.gov This enzyme incorporates both atoms of molecular oxygen into one of the aromatic rings to form a cis-dihydrodiol. nih.gov This is followed by dehydrogenation to form 1,2-dihydroxynaphthalene, which undergoes ring cleavage by another dioxygenase. nih.gov The resulting intermediates are funneled into central metabolic pathways, such as the Krebs cycle. mdpi.com

For this compound, the degradation would likely proceed through similar steps, although the substituents would influence the process. The existing hydroxyl group may direct the initial enzymatic attack. Alternatively, microorganisms may first perform demethylation of the methoxy (B1213986) group or other modifications before proceeding with ring dihydroxylation and cleavage. The degradation of substituted naphthoic acids often involves initial hydroxylation of the aromatic ring, leading to intermediates that can be channeled into established pathways for naphthalene or catechol degradation. nih.gov

In anoxic environments, such as contaminated sediments and aquifers, anaerobic degradation becomes the critical removal process. Sulfate-reducing bacteria are known to play a crucial role in the anaerobic degradation of PAHs. researchgate.net The anaerobic degradation of unsubstituted naphthalene is initiated by a chemically challenging carboxylation step, which adds a carboxyl group to the aromatic ring to form 2-naphthoic acid. nih.govresearchgate.net

This initial product, 2-naphthoic acid, is a central metabolite in the anaerobic pathway. nih.gov It is subsequently activated to its coenzyme A (CoA) thioester, 2-naphthoyl-CoA. The aromaticity of the ring is then overcome through a series of reduction steps catalyzed by dearomatizing aryl-CoA reductases. nih.gov Following ring reduction, the cyclic structure is cleaved, and the resulting aliphatic compounds are further oxidized. nih.gov

Since this compound is already a naphthoate derivative, its anaerobic degradation pathway would likely bypass the initial carboxylation step. The degradation would be expected to commence with the activation of the carboxyl group to a CoA-thioester, followed by the enzymatic reduction of the substituted aromatic ring system under sulfate-reducing conditions. d-nb.infonih.gov

No specific studies have identified the metabolic products of this compound degradation. However, based on established pathways for related compounds, a sequence of likely intermediates can be proposed.

Under anaerobic conditions, metabolites of 2-methylnaphthalene (B46627) degradation by sulfate-reducing cultures include 2-naphthoic acid and its reduced derivatives, such as 5,6,7,8-tetrahydro-2-naphthoic acid and decahydro-2-naphthoic acid. nih.govasm.org Therefore, it is plausible that the anaerobic degradation of this compound would produce similarly reduced ring structures. Aerobic degradation would likely yield hydroxylated and demethylated versions of the parent compound before ring cleavage.

Table 2: Potential Metabolites from the Biodegradation of this compound

| Potential Metabolite | Proposed Pathway | Precursor Step |

| 3,7-dihydroxy-2-naphthoic acid | Aerobic | O-demethylation of the methoxy group. |

| Tetrahydro-3-hydroxy-7-methoxy-2-naphthoic acid | Anaerobic | Enzymatic reduction of one aromatic ring. |

| 3-hydroxy-7-methoxy-2-naphthoyl-CoA | Anaerobic | Activation of the carboxylate group with Coenzyme A. |

| Hydroxylated ring-cleavage products | Aerobic | Dioxygenase-mediated cleavage of the aromatic ring. |

Potential as a Model Compound for Polycyclic Aromatic Hydrocarbon (PAH) Studies

Naphthalene is frequently used as a model compound in bioremediation research because it is the simplest and most soluble of the PAHs, making it a useful substrate for isolating degrading microorganisms and studying metabolic pathways. researchgate.net

While this compound is not currently used as a model compound, its structure offers potential for specific research applications. It could serve as a valuable model for investigating the biodegradation of:

Oxygenated PAHs (Oxy-PAHs): These derivatives are formed during the weathering and partial breakdown of parent PAHs and can have distinct toxicological properties.

Substituted Aromatics: Studying its degradation can provide insight into how functional groups like hydroxyl and methoxy groups influence enzymatic attack and metabolic pathways.

Polar and Water-Soluble Contaminants: Its high solubility makes it a suitable model for studying the fate and transport of more mobile aromatic contaminants in aquatic systems and groundwater.

Applications in Heavy Metal Remediation

There is no documented use of this compound for heavy metal remediation. However, its chemical structure suggests a potential for such applications based on the principle of chelation. The molecule possesses two key functional groups, a carboxylate (-COO⁻) and a hydroxyl (-OH), which can act as ligands, donating electron pairs to form coordinate bonds with metal ions. nih.gov

This process, known as chelation, forms a stable, ring-like structure with the metal ion, effectively sequestering it from the solution. nih.gov Many organic acids, particularly hydroxy-carboxylic acids like citric acid, are known to be effective chelating agents for a variety of heavy metals. nih.govaocs.org The presence of both a carboxylate and a hydroxyl group on the aromatic ring of this compound could enable it to bind with divalent and trivalent metal cations, suggesting a theoretical potential for use in water treatment or soil remediation to immobilize toxic heavy metals. rsc.orggoogle.com

Table 3: Heavy Metals Potentially Chelated by Hydroxy-Carboxylic Acid Functional Groups

| Metal Ion | Common Environmental Sources |

| Lead (Pb²⁺) | Batteries, paints, industrial emissions |

| Cadmium (Cd²⁺) | Batteries, pigments, electroplating |

| Copper (Cu²⁺) | Mining, plumbing, pesticides |

| Iron (Fe³⁺) | Mining, industrial waste, natural sources |

| Zinc (Zn²⁺) | Galvanizing, batteries, smelting |

Based on a comprehensive review of available scientific literature, there is no information regarding the use of the specific chemical compound This compound in the development of task-specific ionic liquids for metal extraction or its selectivity in aqueous and saline matrices.

Extensive research has been conducted on a structurally similar, non-methoxylated compound, 3-hydroxy-2-naphthoate , for these applications. Studies detail the synthesis of various phosphonium (B103445) and ammonium-based ionic liquids using the 3-hydroxy-2-naphthoate anion and their efficacy in extracting heavy metals. However, this body of research does not extend to the 7-methoxy derivative specified in the request.

Therefore, it is not possible to generate an article on the environmental chemistry and biodegradation studies of "this compound" within the scope of the provided outline, as no relevant research findings have been published on this specific compound for the topics of metal extraction with ionic liquids.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature indicates that research focusing specifically on Sodium 3-hydroxy-7-methoxy-2-naphthoate is nascent and primarily documents its role as a chemical intermediate. The compound is recognized as the sodium salt of 3-hydroxy-7-methoxy-2-naphthoic acid, which is formed through the neutralization of the carboxylic acid group. vulcanchem.com Research mentions its utility as a precursor in synthetic organic chemistry; for instance, its treatment with methanol (B129727) and sulfuric acid can yield 4-hydroxy-7-methoxybenzo[g]coumarin. vulcanchem.com

The parent acid, 3-hydroxy-7-methoxy-2-naphthoic acid, has found application in the study of biosynthetic pathways. vulcanchem.com Specifically, it is a substrate for the enzyme NcsB1, an S-adenosyl-L-methionine-dependent O-methyltransferase, which facilitates its regiospecific O-methylation. vulcanchem.com The synthesis of the parent acid can be achieved from 3,7-dihydroxy-2-naphthoic acid. sigmaaldrich.com While these applications are noteworthy, they position the compound as a tool for creating other molecules or studying specific enzymatic processes rather than as a primary subject of investigation for its own intrinsic properties. The broader field of substituted naphthoic acids is an active area of research, exploring everything from biological activity to material science, but dedicated studies on the unique potential of the 3-hydroxy, 7-methoxy substitution pattern are limited. researchgate.netacs.org

Unexplored Avenues and Potential for Novel Applications

The structural features of this compound—a rigid naphthalene (B1677914) core functionalized with hydroxyl, methoxy (B1213986), and carboxylate groups—suggest several promising, yet unexplored, avenues for research. The broader class of naphthalene derivatives is known for a wide array of biological activities and material properties, providing a strong rationale for investigating this specific compound in new contexts. researchgate.netmdpi.comnih.gov

Medicinal Chemistry and Pharmacology: Many substituted naphthoic acids and naphthalene derivatives exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov For example, derivatives of naphthoic acid have been identified as inhibitors of lactate (B86563) dehydrogenase (LDH), a target for anti-cancer and anti-parasitic drugs. researchgate.netfrontiersin.org The specific electronic and steric profile of this compound makes it a candidate for screening in these areas. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, potentially conferring high affinity and selectivity for biological targets. ajpchem.org

Materials Science: Functionalized naphthalenes are foundational components in the development of fluorophores and organic semiconductors. acs.org The electron-donating nature of the hydroxyl and methoxy groups on the naphthalene ring system could impart unique photophysical properties, such as fluorescence or phosphorescence. This opens the possibility of using the compound as a building block for novel organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes for biological imaging. rsc.org